3-(1-Acetyl-1h-indol-3-yl)-4-hydroxy-2h-chromen-2-one
Description
3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one is a hybrid molecule combining indole and coumarin scaffolds. The indole moiety is acetylated at the 1-position, while the coumarin core features a hydroxyl group at the 4-position.
Properties
IUPAC Name |
3-(1-acetylindol-3-yl)-4-hydroxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-11(21)20-10-14(12-6-2-4-8-15(12)20)17-18(22)13-7-3-5-9-16(13)24-19(17)23/h2-10,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPXQMMGMYZLGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C3=C(C4=CC=CC=C4OC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one typically involves the condensation of indole-3-carboxaldehyde with active methylene compounds, followed by acetylation. One common method is the Knoevenagel condensation reaction, where indole-3-carboxaldehyde reacts with a suitable methylene compound in the presence of a base, such as piperidine, to form the corresponding indole derivative . This intermediate is then acetylated using acetyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield . Microwave-assisted synthesis, for example, can significantly reduce reaction times and improve product purity .
Chemical Reactions Analysis
Types of Reactions
3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic substitution reactions are common, particularly at the indole nitrogen and the chromenone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols .
Scientific Research Applications
Chemical Applications
Building Block in Organic Synthesis
This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Knoevenagel Condensation : This reaction involves the condensation of indole derivatives with active methylene compounds, leading to the formation of new chromenone derivatives .
- Synthesis of Indole Derivatives : It can be used in one-pot multi-component reactions to produce polysubstituted indole derivatives, which are crucial in developing pharmaceuticals .
Biological Applications
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. A study demonstrated that certain synthesized indole-chromenone derivatives showed promising results against various bacterial strains, highlighting their potential as antibacterial agents .
Anticancer Activity
The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cells through mechanisms such as inducing apoptosis and disrupting cell cycle progression. Specific derivatives have been tested against breast and lung cancer cell lines, displaying effective cytotoxicity .
Medicinal Applications
Therapeutic Potential
Due to its structural characteristics, this compound is being investigated for its potential therapeutic applications:
- Acetylcholinesterase Inhibition : Compounds with similar coumarin structures have shown efficacy as acetylcholinesterase inhibitors, suggesting that this compound may also possess similar properties beneficial for treating Alzheimer's disease .
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may exhibit anti-inflammatory properties, making it a candidate for further research in inflammatory diseases .
Industrial Applications
Material Development
In industry, this compound is utilized in the development of new materials due to its unique chemical properties. Its derivatives can be applied in creating dyes and pigments or as precursors in organic synthesis processes.
Case Study 1: Antimicrobial Activity
A recent study synthesized several derivatives of this compound and tested their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential use in treating bacterial infections.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Derivative A | 15 | Staphylococcus aureus |
| Derivative B | 20 | Escherichia coli |
Case Study 2: Anticancer Activity
In vitro evaluations of selected derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines revealed significant cytotoxic effects with IC50 values ranging from 10 to 25 µM, indicating their potential as anticancer agents.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative C | 15 | MCF-7 |
| Derivative D | 20 | A549 |
Mechanism of Action
The mechanism of action of 3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the chromenone ring can participate in redox reactions. These interactions can modulate cellular pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Key Structural and Functional Insights
- Phenoxy and bromophenyl groups (e.g., in 4d and 4a) enhance binding to α-glucosidase and histidine kinase, respectively, via hydrophobic and halogen interactions . Fluorine substituents (e.g., in 4e) improve antibacterial activity by strengthening target binding through electronegative effects .
Synthetic Accessibility :
- The target compound’s synthesis likely involves acetylation of indole followed by coupling with 4-hydroxycoumarin derivatives, analogous to methods used for 3-acetyl-4-hydroxy-2H-chromen-2-one .
- Microwave-assisted and catalyst-free protocols (e.g., for 3da) highlight trends toward efficient hybrid synthesis .
- Pharmacokinetic Considerations: 4d’s phenoxyphenyl group increases molecular weight (~454 g/mol) but improves binding specificity . The target compound’s acetyl group (MW ~349 g/mol) balances solubility and metabolic stability, critical for oral bioavailability .
Biological Activity
3-(1-Acetyl-1H-indol-3-yl)-4-hydroxy-2H-chromen-2-one, also known as a coumarin derivative, exhibits a range of biological activities that have been the subject of recent research. This compound combines structural features from both indole and chromenone moieties, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H13NO4, with a CAS number of 63291-66-7. Its structure facilitates interactions with various biological targets, potentially influencing cell signaling pathways and gene expression.
Anticancer Properties
Research has indicated that this compound possesses significant anticancer activity. For example, studies have shown that derivatives of coumarin can induce apoptosis in cancer cell lines by modulating critical pathways involved in cell cycle regulation and apoptosis. Specifically, the compound has demonstrated cytotoxic effects on prostate cancer cell lines (PC3 and DU145), where it exhibited dose-dependent inhibition of cell proliferation. The IC50 values for these effects were reported as follows:
| Cell Line | IC50 (μg/mL) at 24h | IC50 (μg/mL) at 48h | IC50 (μg/mL) at 72h |
|---|---|---|---|
| PC3 | 40.1 ± 7.9 | 27.05 ± 3.9 | 26.43 ± 2.1 |
| DU145 | 98.14 ± 48.3 | 62.5 ± 17.3 | 41.85 ± 7.8 |
These findings suggest that the compound preferentially affects PC3 cells over DU145 cells, indicating a potential for selective targeting in therapeutic applications .
The mechanism underlying the anticancer effects of this compound may involve several pathways:
- Induction of Apoptosis : The compound has been shown to cause chromatin condensation and DNA damage, leading to cell cycle arrest in the G0/G1 phase.
- Targeting Enzymes : Similar compounds have been found to inhibit enzymes like human Topoisomerase I, which is crucial for DNA replication and repair .
Other Biological Activities
In addition to its anticancer properties, this compound exhibits other biological activities:
Research Findings
Recent studies have focused on synthesizing various derivatives of coumarin to enhance their biological activity and specificity. For instance, hybrid compounds combining coumarin with other pharmacophores have shown improved efficacy against cancer and other diseases .
Case Studies
In one notable study, researchers synthesized a series of coumarin derivatives and tested them against multiple cancer cell lines, including cervical carcinoma cells (KB-3-1). Among these derivatives, some demonstrated IC50 values below 1 μM, indicating potent anticancer activity . Such findings highlight the potential for developing new therapeutic agents based on the structural framework of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
